3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol
Description
3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group attached to a propanol backbone, with a 2,6-dimethylphenyl group attached to the nitrogen atom
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-[(2,6-dimethylphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-10-5-3-6-11(2)12(10)9-13-7-4-8-14/h3,5-6,13-14H,4,7-9H2,1-2H3 |
InChI Key |
JQUGGPHBBHCNLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CNCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 2,6-dimethylbenzylamine with an appropriate propanol derivative under controlled conditions. One common method involves the use of a Grignard reagent, where 2,6-dimethylbenzyl chloride is reacted with magnesium to form the Grignard reagent, which is then reacted with propanal to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-{[(2,6-Dimethylphenyl)methyl]amino}propanal or 3-{[(2,6-Dimethylphenyl)methyl]amino}propanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or esterified derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
The compound has been investigated for its potential use in drug development due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a candidate for further research in medicinal chemistry. Studies have shown that derivatives of this compound can exhibit biological activities such as anti-inflammatory and analgesic effects .
2. Chiral Synthesis
The presence of a chiral center in 3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol allows it to be utilized in asymmetric synthesis processes. This is particularly relevant in the production of pharmaceuticals where chirality plays a crucial role in the efficacy and safety profiles of drugs. The compound can serve as a chiral auxiliary or as a building block for synthesizing more complex chiral molecules .
Organic Synthesis
1. Reaction Intermediate
This compound can act as an intermediate in various organic reactions, particularly in the synthesis of amines and alcohols. Its functional groups allow for multiple reaction pathways, making it versatile for synthetic chemists looking to create complex organic molecules .
2. Ligand Formation
In coordination chemistry, this compound can be used to form ligands that bind to metal ions. These metal complexes have applications in catalysis and materials science, showcasing the compound's utility beyond traditional organic synthesis .
Analytical Chemistry
1. Chromatographic Applications
The compound has been employed in chromatographic techniques for the separation and analysis of chiral compounds. Its unique structure allows it to be used as a stationary phase modifier or as part of a chiral stationary phase, enhancing the resolution of enantiomers during liquid chromatography .
2. Spectroscopic Studies
Research involving this compound has also included spectroscopic studies to understand its molecular behavior under various conditions. Techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR) have been used to elucidate its structural characteristics and confirm its identity in complex mixtures .
Case Study 1: Pharmaceutical Research
In a study published by the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anti-inflammatory properties. The results indicated that some derivatives exhibited significant activity compared to standard anti-inflammatory drugs, suggesting potential therapeutic applications .
Case Study 2: Chiral Separation Techniques
A recent investigation into liquid chromatographic methods highlighted the effectiveness of using this compound as a chiral selector in separating racemic mixtures. The study demonstrated improved resolution of enantiomers when utilizing this compound compared to traditional chiral selectors .
Mechanism of Action
The mechanism of action of 3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol
- 3-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol
- 3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol
Uniqueness
3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can result in different binding affinities and selectivities compared to its analogs .
Biological Activity
3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol, also referred to as 2-Amino-3-(2,6-dimethylphenyl)propan-1-ol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound includes an amino group and a hydroxyl group attached to a propanol backbone. The presence of the 2,6-dimethylphenyl group contributes to its unique chemical reactivity and biological interactions.
Molecular Formula: C12H17N1O1
Molecular Weight: 193.27 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Hydrogen Bonding: The hydroxyl and amino groups facilitate hydrogen bonding with biomolecules, which can influence enzyme activity and receptor interactions.
- Enzyme Modulation: Preliminary studies suggest that this compound may modulate the activity of enzymes involved in neurotransmission and metabolic pathways .
- Receptor Binding: Interaction studies indicate potential binding affinities with specific receptors, which could lead to pharmacological effects.
Biological Activity and Pharmacological Properties
Research has demonstrated several biological activities associated with this compound:
Antioxidant Activity
The compound exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial for protecting cells from oxidative stress .
Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from damage induced by oxidative stress. This suggests potential applications in neurodegenerative diseases .
Anti-inflammatory Properties
The compound has been reported to exhibit anti-inflammatory effects by modulating pro-inflammatory cytokines. This could be beneficial in treating inflammatory conditions .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 2-Amino-3-phenylpropan-1-ol | C10H15N1O1 | Lacks dimethyl groups | Moderate antioxidant activity |
| 3-Amino-2,2-dimethyl-1-propanol | C8H19N1O1 | Different substitution pattern | Limited neuroprotective effects |
| (3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-ol | C12H16F1N1O1 | Contains fluorinated aromatic ring | Enhanced receptor binding affinity |
The presence of the dimethyl groups in this compound significantly influences its biological activity compared to these similar compounds.
Case Studies
Several studies have explored the pharmacological properties of this compound:
- Neuroprotective Study: A study investigated the neuroprotective effects of the compound on rat neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting a protective mechanism at play .
- Antioxidant Efficacy: In vitro assays demonstrated that this compound effectively reduced malondialdehyde levels in brain homogenates, indicating strong antioxidant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
